molecular formula C10H6Cl2N2O2 B3386343 7,8-dichloro-2H,3H-[1,4]dioxino[2,3-g]quinoxaline CAS No. 727704-79-2

7,8-dichloro-2H,3H-[1,4]dioxino[2,3-g]quinoxaline

Cat. No.: B3386343
CAS No.: 727704-79-2
M. Wt: 257.07 g/mol
InChI Key: DNKJBNFYZKYVGM-UHFFFAOYSA-N
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Description

7,8-Dichloro-2H,3H-[1,4]dioxino[2,3-g]quinoxaline is a chemical compound with the molecular formula C10H6Cl2N2O2 and a molecular weight of 257.07 g/mol . It is characterized by the presence of two chlorine atoms and a dioxinoquinoxaline structure, which contributes to its unique chemical properties.

Biochemical Analysis

Biochemical Properties

7,8-Dichloro-2,3-dihydro[1,4]dioxino[2,3-g]quinoxaline plays a significant role in biochemical reactions due to its interaction with various enzymes, proteins, and other biomolecules. It has been observed to induce G0/G1 phase cell cycle arrest and apoptosis in a dose-dependent manner in the SMMC-7721 cell line

Cellular Effects

The effects of 7,8-Dichloro-2,3-dihydro[1,4]dioxino[2,3-g]quinoxaline on cellular processes are profound. It has been shown to induce cell cycle arrest and apoptosis in various cell lines, including the SMMC-7721 cell line . This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, it may alter the expression of genes involved in cell cycle regulation and apoptosis, leading to the observed cellular effects.

Molecular Mechanism

The molecular mechanism of action of 7,8-Dichloro-2,3-dihydro[1,4]dioxino[2,3-g]quinoxaline involves its interaction with biomolecules, leading to enzyme inhibition or activation and changes in gene expression. The compound’s ability to induce cell cycle arrest and apoptosis suggests that it may bind to and inhibit key enzymes involved in cell cycle progression and apoptotic pathways . Additionally, it may modulate the expression of genes that regulate these processes, further contributing to its biochemical effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 7,8-Dichloro-2,3-dihydro[1,4]dioxino[2,3-g]quinoxaline have been observed to change over time. The compound is stable at room temperature and has a predicted melting point of 127.80°C and a boiling point of approximately 361.6°C at 760 mmHg

Dosage Effects in Animal Models

The effects of 7,8-Dichloro-2,3-dihydro[1,4]dioxino[2,3-g]quinoxaline vary with different dosages in animal models. At lower doses, the compound may induce beneficial effects such as cell cycle arrest and apoptosis without significant toxicity. At higher doses, it may exhibit toxic or adverse effects, including potential damage to normal cells and tissues

Metabolic Pathways

7,8-Dichloro-2,3-dihydro[1,4]dioxino[2,3-g]quinoxaline is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. The compound has shown improved metabolic stability in human liver microsomes, indicating that it may be metabolized by liver enzymes . This stability suggests that it could have a prolonged duration of action in vivo, although the specific metabolic pathways and enzymes involved require further elucidation.

Transport and Distribution

The transport and distribution of 7,8-Dichloro-2,3-dihydro[1,4]dioxino[2,3-g]quinoxaline within cells and tissues are critical for its biochemical effects. The compound may interact with transporters and binding proteins that facilitate its uptake and distribution . Its localization and accumulation within specific cellular compartments can influence its activity and function, although detailed studies on its transport mechanisms are needed.

Subcellular Localization

The subcellular localization of 7,8-Dichloro-2,3-dihydro[1,4]dioxino[2,3-g]quinoxaline plays a crucial role in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Understanding its subcellular localization can provide insights into its mechanism of action and potential therapeutic applications.

Preparation Methods

The synthesis of 7,8-dichloro-2H,3H-[1,4]dioxino[2,3-g]quinoxaline typically involves the reaction of appropriate precursors under specific conditions. One common method includes the cyclization of a suitable precursor in the presence of a chlorinating agent . Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, often utilizing advanced techniques such as continuous flow synthesis.

Chemical Reactions Analysis

7,8-Dichloro-2H,3H-[1,4]dioxino[2,3-g]quinoxaline undergoes various chemical reactions, including:

Scientific Research Applications

This compound has several applications in scientific research:

Comparison with Similar Compounds

Similar compounds include other dioxinoquinoxaline derivatives, such as:

  • 7,8-Dibromo-2H,3H-[1,4]dioxino[2,3-g]quinoxaline
  • 7,8-Difluoro-2H,3H-[1,4]dioxino[2,3-g]quinoxaline

Compared to these compounds, 7,8-dichloro-2H,3H-[1,4]dioxino[2,3-g]quinoxaline exhibits unique reactivity and stability due to the presence of chlorine atoms .

Properties

IUPAC Name

7,8-dichloro-2,3-dihydro-[1,4]dioxino[2,3-g]quinoxaline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6Cl2N2O2/c11-9-10(12)14-6-4-8-7(3-5(6)13-9)15-1-2-16-8/h3-4H,1-2H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNKJBNFYZKYVGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=C3C(=C2)N=C(C(=N3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701207595
Record name 7,8-Dichloro-2,3-dihydro-1,4-dioxino[2,3-g]quinoxaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701207595
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

727704-79-2
Record name 7,8-Dichloro-2,3-dihydro-1,4-dioxino[2,3-g]quinoxaline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=727704-79-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7,8-Dichloro-2,3-dihydro-1,4-dioxino[2,3-g]quinoxaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701207595
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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